Structural Differentiation from 4-Cinnamoylmorpholine: The 2-(3,5-Dichlorophenyl) Substituent Alters Molecular Properties Relevant to Target Engagement and Permeability
The target compound differs from 4-cinnamoylmorpholine (CAS 16619-19-5, the simplest morpholino-cinnamoyl scaffold) by the presence of a 2-(3,5-dichlorophenyl) substituent on the morpholine ring. This substitution increases the molecular weight from 217.26 to 362.25 g/mol and introduces a chiral center absent in the parent compound . In the morpholine-based chalcone series studied by Sasidharan et al. (2021), aryl substitution on the morpholine-bearing ring was shown to be a primary determinant of MAO-B inhibitory potency: compound MO1 (containing a 4-fluorophenyl substituent) exhibited an IC50 of 0.030 µM against MAO-B, whereas compounds lacking this substitution showed significantly reduced activity (MO3 IC50 = 1.01 µM, ~34-fold difference) [1]. While this comparison is between different substitution patterns rather than presence vs. absence of the 2-aryl group, it illustrates that aryl substitution on the morpholine scaffold can produce orders-of-magnitude differences in target potency. No direct head-to-head data exist for the target compound vs. 4-cinnamoylmorpholine in any published assay.
| Evidence Dimension | Molecular weight and structural complexity differentiation |
|---|---|
| Target Compound Data | MW = 362.25 g/mol; contains 2-(3,5-dichlorophenyl) substituent and one chiral center |
| Comparator Or Baseline | 4-Cinnamoylmorpholine (CAS 16619-19-5): MW = 217.26 g/mol; no aryl substituent; achiral |
| Quantified Difference | ΔMW = +145 g/mol (+67%); chiral center introduced; estimated ΔclogP ≈ +1.8 to +2.2 (in silico prediction) |
| Conditions | Structural comparison based on molecular formula and SMILES; clogP estimated by fragment-based calculation |
Why This Matters
The increased molecular complexity and lipophilicity of the target compound relative to 4-cinnamoylmorpholine are expected to alter membrane permeability, metabolic stability, and protein binding, making the two compounds non-substitutable in any assay requiring consistent physicochemical or pharmacokinetic behavior.
- [1] Sasidharan R, Manju SL, Uçar G, et al. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. J Enzyme Inhib Med Chem. 2021;36(1):188-197. Table 1: MO1 (4-F-phenyl) IC50 MAO-B = 0.030 µM vs. MO3 (unsubstituted phenyl) IC50 MAO-B = 1.01 µM. View Source
